molecular formula C7H4Cl2N2O4 B1602185 1,2-Dichloro-4-methyl-3,5-dinitrobenzene CAS No. 53278-85-6

1,2-Dichloro-4-methyl-3,5-dinitrobenzene

Cat. No.: B1602185
CAS No.: 53278-85-6
M. Wt: 251.02 g/mol
InChI Key: BIHKGLGGTMRFRS-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-methyl-3,5-dinitrobenzene is an organic compound with the molecular formula C₇H₄Cl₂N₂O₄. It is a derivative of benzene, characterized by the presence of two chlorine atoms, one methyl group, and two nitro groups attached to the benzene ring. This compound is known for its pale yellow crystalline appearance and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-methyl-3,5-dinitrobenzene can be synthesized through the nitration of 1,2-dichloro-4-methylbenzene. The nitration process involves the reaction of 1,2-dichloro-4-methylbenzene with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The reaction typically proceeds as follows: [ \text{C}_7\text{H}_6\text{Cl}_2 + 2\text{HNO}_3 \rightarrow \text{C}_7\text{H}_4\text{Cl}_2\text{N}_2\text{O}_4 + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and precise temperature control are common practices to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-4-methyl-3,5-dinitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The chlorine atoms can be substituted by nucleophiles such as potassium fluoride or ammonia, leading to the formation of fluorinated or aminated derivatives.

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of nitro groups.

    Substitution: Potassium fluoride and ammonia are used for nucleophilic substitution reactions.

Major Products Formed:

    Reduction: 1,2-Dichloro-4-methyl-3,5-diaminobenzene.

    Substitution: 1,2-Dichloro-4-methyl-3,5-difluorobenzene or 1,2-Dichloro-4-methyl-3,5-diaminobenzene.

Scientific Research Applications

1,2-Dichloro-4-methyl-3,5-dinitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including agrochemicals and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-dichloro-4-methyl-3,5-dinitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro groups on the benzene ring make it highly reactive towards nucleophiles, facilitating various chemical transformations. The compound’s effects are mediated through its ability to undergo reduction and substitution reactions, leading to the formation of different derivatives with distinct properties.

Comparison with Similar Compounds

    1,2-Dichloro-4-nitrobenzene: Similar in structure but with only one nitro group.

    1,3-Dinitrobenzene: Contains two nitro groups but lacks chlorine and methyl substituents.

    1,4-Dichloro-2-nitrobenzene: Contains two chlorine atoms and one nitro group but lacks a methyl group.

Uniqueness: 1,2-Dichloro-4-methyl-3,5-dinitrobenzene is unique due to the presence of both chlorine and nitro groups along with a methyl group on the benzene ring. This combination of substituents imparts distinct chemical reactivity and properties, making it valuable for specific applications in chemical synthesis and industrial processes.

Properties

IUPAC Name

1,2-dichloro-4-methyl-3,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O4/c1-3-5(10(12)13)2-4(8)6(9)7(3)11(14)15/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHKGLGGTMRFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90575833
Record name 1,2-Dichloro-4-methyl-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53278-85-6
Record name 1,2-Dichloro-4-methyl-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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